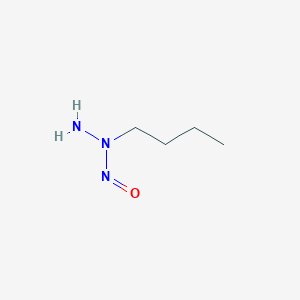
N-Butylnitrous hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butylnitrous hydrazide is a chemical compound with the molecular formula C4H11N3O. It belongs to the class of hydrazides, which are characterized by the presence of the functional group -CONHNH2. Hydrazides are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butylnitrous hydrazide typically involves the reaction of butylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide. The general reaction can be represented as follows:
Butylamine+Nitrous Acid→N-Butylnitrous Hydrazide
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques such as mechanosynthesis or solid-state melt reactions. These methods are preferred for their efficiency and ability to produce high yields of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butylnitrous hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various organic solvents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Butylnitrous hydrazide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Butylnitrous hydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may interfere with the synthesis of nucleic acids, thereby inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic Hydrazide: Known for its use in tuberculosis treatment.
Nicotinic Hydrazide: Exhibits antimicrobial properties.
2-Aminobenzoic Acid Hydrazide: Used in the synthesis of various pharmaceuticals.
Uniqueness
N-Butylnitrous hydrazide is unique due to its specific structure and the presence of the butyl group, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications and research studies .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and diverse reactivity make it a valuable reagent in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
62507-62-4 |
|---|---|
Molekularformel |
C4H11N3O |
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
N-amino-N-butylnitrous amide |
InChI |
InChI=1S/C4H11N3O/c1-2-3-4-7(5)6-8/h2-5H2,1H3 |
InChI-Schlüssel |
GCQGGCMVBZCPIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14513930.png)
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)


![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)
![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)



![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)
